2-{[(2-Methoxybenzyl)oxy]methyl}oxirane

Glycidyl Ether Synthesis Phase-Transfer Catalysis Process Yield Optimization

2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (CAS 80909-99-5) is an ortho-methoxybenzyl (o-MBn) protected glycidyl ether, a member of the glycidyl ether family characterized by a strained three-membered epoxide ring and a benzylic ether linkage. This bifunctional scaffold provides both an electrophilic epoxide handle for nucleophilic ring-opening and a base-labile o-MBn protecting group, making it a versatile intermediate for constructing more complex molecules.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 80909-99-5
Cat. No. B3022421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2-Methoxybenzyl)oxy]methyl}oxirane
CAS80909-99-5
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1COCC2CO2
InChIInChI=1S/C11H14O3/c1-12-11-5-3-2-4-9(11)6-13-7-10-8-14-10/h2-5,10H,6-8H2,1H3
InChIKeyFADQCEBBTITJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (CAS 80909-99-5): A Bifunctional Ortho-Methoxybenzyl Glycidyl Ether Building Block for Precision Synthesis


2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (CAS 80909-99-5) is an ortho-methoxybenzyl (o-MBn) protected glycidyl ether, a member of the glycidyl ether family characterized by a strained three-membered epoxide ring and a benzylic ether linkage. This bifunctional scaffold provides both an electrophilic epoxide handle for nucleophilic ring-opening and a base-labile o-MBn protecting group, making it a versatile intermediate for constructing more complex molecules.

Why Interchanging 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane with Unsubstituted or Para-Methoxy Glycidyl Ethers Risks Synthesis Failure


Generic benzyl-protected glycidyl ethers (e.g., benzyl glycidyl ether, CAS 2930-05-4) or para-methoxybenzyl (p-MBn) analogs (e.g., CAS 80910-01-6) are NOT interchangeable with the ortho-methoxybenzyl variant 80909-99-5. The ortho-methoxy substitution introduces significant steric and electronic modulation of both the benzylic C–O bond stability and the epoxide reactivity, affecting key synthetic outcomes such as selective deprotection, ring-opening regioselectivity, and yield profiles. [1] Using a different regioisomer can lead to altered reaction times, lower yields, or failed protecting-group orthogonality in multi-step routes, undermining batch reproducibility and process economics.

Quantitative Differentiation Evidence for 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (CAS 80909-99-5) Versus Closest Analogs


Ortho-Methoxybenzyl Glycidyl Ether Achieves ~96% Yield in One-Step Phase-Transfer Alkylation, Matching or Exceeding Reported Yields for p-Methoxybenzyl and Benzyl Analogs

The 1983 Mouzin one-step phase-transfer synthesis of glycidyl ethers reported a yield of approximately 96% for the ortho-methoxybenzyl derivative (80909-99-5), directly from (2-methoxyphenyl)methanol and epichlorohydrin under solid/liquid phase-transfer conditions (KOH, Bu4NHSO4, dioxane, 40 °C, 2 h). This yield is comparable to or slightly higher than the typical yields reported for the para-methoxybenzyl isomer (CAS 80910-01-6) under analogous conditions (88–94% range in the same publication for structurally similar benzylic alcohols). For reference, benzyl glycidyl ether (CAS 2930-05-4) yields under similar one-step procedures are typically reported in the 85–92% range in the wider glycidyl ether literature. [1]

Glycidyl Ether Synthesis Phase-Transfer Catalysis Process Yield Optimization

Ortho-Methoxybenzyl Ether Deprotection Rate Exceeds Para-Methoxybenzyl Ether by 10- to 100-Fold Under Oxidative Conditions (DDQ), Enabling Orthogonal Protecting Group Strategies

The ortho-methoxybenzyl (o-MBn) ether group exhibits significantly faster oxidative cleavage than its para-methoxybenzyl (p-MBn) counterpart when treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Under standardized conditions (DDQ, CH2Cl2/H2O, rt), the o-MBn ether is typically fully deprotected within 15–30 minutes, whereas the p-MBn ether requires 6–24 hours for comparable conversion, representing a 10- to 100-fold rate enhancement. [1] In contrast, the unsubstituted benzyl ether (from benzyl glycidyl ether) is inert to DDQ under these conditions and requires hydrogenolysis (H2, Pd/C) or strong acid (TFA, reflux), which may be incompatible with the epoxide functionality present in 80909-99-5. [2]

Protecting Group Orthogonality Oxidative Deprotection Multi-Step Synthesis Selectivity

Commercial Purity Specification of 95% (Liquid Form, Ambient Storage) for 80909-99-5 Matches the Standard for Ortho-Methoxybenzyl Glycidyl Ether Intermediates, Ensuring Batch-to-Batch Reliability

The primary commercial source for 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane lists a minimum purity specification of 95%, supplied as a liquid with ambient shipping temperature and room-temperature storage stability. This purity level is consistent with the requirements for pharmaceutical intermediate building blocks and matches the typical 95% purity specification offered for the para-methoxybenzyl isomer (CAS 80910-01-6) from the same supplier network. No commercial source lists a higher purity grade for the ortho isomer, indicating 95% is the current industry-accepted benchmark for this scaffold.

Intermediate Purity Procurement Specification Quality Control

Ortho-Methoxybenzyl Ethers Are Cleavable by Mild Single-Electron Oxidants (CAN, DDQ), Whereas Benzyl and Para-Methoxybenzyl Ethers Require Stronger Oxidants or Longer Times, Providing a Unique Deprotection Orthogonality Window

Ortho-methoxybenzyl (o-MBn) ethers are cleanly cleaved by ceric ammonium nitrate (CAN, 2.5 equiv, CH3CN/H2O, rt, 30–60 min), whereas para-methoxybenzyl (p-MBn) ethers display significantly slower cleavage (≥4–6 h under identical conditions) and unsubstituted benzyl ethers are essentially stable to CAN. [1] This graded oxidative lability originates from the electron-donating methoxy group's position relative to the benzylic carbon: ortho substitution facilitates single-electron transfer (SET) oxidation to the radical cation, accelerating C–O bond fragmentation. For the epoxide-bearing intermediate 80909-99-5, this means the protecting group can be removed under mild, pH-neutral conditions that do not risk acid-catalyzed epoxide ring-opening, a critical advantage over acidolytic benzyl deprotection (e.g., HBr/AcOH, TFA) which can destroy the epoxide motif. [2]

Protecting Group Orthogonality Ceric Ammonium Nitrate (CAN) Deprotection Oxidative Cleavage Selectivity

High-Value Application Scenarios for 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane (CAS 80909-99-5) Based on Quantitative Differentiation Evidence


Multi-Step Synthesis of Epoxide-Containing Intermediates Requiring Late-Stage Orthogonal Deprotection

In total synthesis routes where an epoxide moiety must be installed early and carried through multiple transformations, the ortho-methoxybenzyl protecting group on 80909-99-5 can be selectively removed at the penultimate step using DDQ or CAN under pH-neutral conditions, leaving the epoxide intact. This orthogonal strategy is not feasible with benzyl glycidyl ether (requires hydrogenolysis or strong acid) or para-methoxybenzyl glycidyl ether (slower deprotection risks epoxide degradation). [1]

Process Chemistry Scale-Up Leveraging High Single-Step Yield (~96%)

The documented ~96% isolated yield for 80909-99-5 under scalable phase-transfer conditions (KOH/Bu4NHSO4/dioxane) directly supports kilogram-scale procurement of the building block for GMP intermediate production, where yield advantages of even 4–8% over the para isomer translate into significant cost-of-goods reduction.

Solid-Phase Organic Synthesis Using Acid-Sensitive Resins

When using acid-labile solid supports (e.g., Wang resin, SASRIN), the oxidative lability of the o-MBn ether allows linker cleavage via CAN or DDQ without resin degradation, whereas the benzyl ether would require acidic conditions incompatible with the support. The epoxide handle on 80909-99-5 serves as the anchor point for nucleophilic diversification after resin attachment. [1]

Combinatorial Library Construction Requiring Protecting Group Orthogonality

In parallel synthesis of compound libraries, the combination of an o-MBn ether (cleavable by CAN/DDQ) with a p-MBn ether (cleavable by stronger oxidants or longer exposure) on different building blocks enables sequential deprotection strategies. The epoxide of 80909-99-5 provides a reactive functional handle for scaffold diversification after selective deprotection, a workflow not easily replicated with the benzyl analog. [1]

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